molecular formula C34H35N5O7S B2604184 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide CAS No. 688061-58-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

Cat. No.: B2604184
CAS No.: 688061-58-7
M. Wt: 657.74
InChI Key: HQRILNDDIAMSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a structurally complex molecule with a molecular formula of C₃₀H₃₈N₄O₈S and a molecular weight of 614.714 g/mol (monoisotopic mass: 614.241035) . Its core structure comprises:

  • A 1,3-dioxolo[4,5-g]quinazoline scaffold with an 8-oxo group.
  • A sulfanyl (-S-) bridge linking the quinazoline core to a 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ylmethyl substituent.
  • A hexanamide chain terminating in a 3,4-dimethoxyphenethyl group.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N5O7S/c1-43-26-11-10-22(16-27(26)44-2)12-13-35-31(40)9-4-3-6-15-39-33(42)24-18-28-29(46-21-45-28)19-25(24)37-34(39)47-20-23-17-32(41)38-14-7-5-8-30(38)36-23/h5,7-8,10-11,14,16-19H,3-4,6,9,12-13,15,20-21H2,1-2H3,(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRILNDDIAMSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=O)N6C=CC=CC6=N5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide” involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the amide bond: This can be achieved by reacting an amine with a carboxylic acid derivative (such as an acid chloride or anhydride) under basic conditions.

    Introduction of the dimethoxyphenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Construction of the heterocyclic rings: This can be done through cyclization reactions involving appropriate precursors.

    Attachment of the sulfanyl group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each step to maximize yield and purity. This might involve the use of automated synthesizers and high-throughput screening methods to identify the best conditions for each reaction.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Therapeutic Applications

The potential applications of this compound can be categorized as follows:

Anticancer Activity

Research indicates that compounds with a quinazoline structure often exhibit anticancer properties. The unique combination of the dioxole ring and sulfanylidene group may enhance its efficacy against various cancer types. In studies involving related compounds, significant inhibition of cancer cell proliferation has been observed, suggesting that this compound could similarly target cancer cells through mechanisms such as tyrosine kinase inhibition .

Anti-inflammatory Properties

The compound's structural attributes may also confer anti-inflammatory effects. Previous studies on similar quinazoline derivatives have demonstrated their ability to modulate inflammatory pathways and reduce cytokine production. This suggests that N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide could be explored for treating inflammatory diseases .

Antimicrobial Activity

The presence of the dimethoxyphenyl group may enhance the compound's interaction with microbial targets, potentially leading to antimicrobial effects. Similar compounds have shown effectiveness against various bacterial strains and fungi, warranting further investigation into this compound's spectrum of activity against pathogens .

Case Studies and Research Findings

A review of literature reveals several studies focused on the synthesis and biological evaluation of quinazoline derivatives:

StudyFindings
Queener et al. (2008)Synthesized various pyrido[2,3-d]pyrimidine derivatives showing promising activity against tyrosine kinases involved in cancer progression.
Recent Reviews (2021)Highlighted the synthesis and anti-inflammatory effects of pyrimidine derivatives; similar structures are linked to modulation of inflammatory responses .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the quinazoline core.
  • Introduction of the dioxole moiety.
  • Addition of the sulfanylidene group.
  • Final modifications to incorporate the dimethoxyphenyl ethyl substituent.

Each step requires optimization to maximize yield and purity.

Mechanism of Action

The mechanism of action of “N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it might bind to the receptor and either activate or block its signaling pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound, we compare it with structurally analogous molecules from the evidence, focusing on core scaffolds, substituents, and computational similarity metrics.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents/Linkers Molecular Formula Notable Features
Target Compound 1,3-Dioxolo[4,5-g]quinazoline Sulfanyl-linked pyrido[1,2-a]pyrimidinone; hexanamide chain with dimethoxyphenethyl C₃₀H₃₈N₄O₈S Combines quinazoline’s rigidity with a flexible sulfanyl linker; high lipophilicity from methoxy groups.
Compound 8 Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Triazole-thiol; 4-methoxyphenyl and phenyl groups C₃₄H₂₆N₆O₂S₂ Heterocyclic diversity with triazole-thiol; lacks the sulfanyl bridge and quinazoline core.
CID 3715 (Indomethacin) Indole-acetic acid Chlorobenzoyl and methoxy groups C₁₉H₁₆ClNO₄ Non-heterocyclic; highlights how 3D similarity (ST=0.92, CT=0.52) can differ from 2D (Tanimoto=0.39).
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Nitrophenyl, phenethyl, and ester groups C₃₀H₂₇N₃O₈ Flexible imidazopyridine core; nitro groups enhance electrophilicity vs. target’s methoxy groups.
Compound 7n Quinazoline Imidazo[1,2-a]pyridin-6-yl; methyl-p-tolyl group C₂₁H₁₉N₅ Simpler quinazoline derivative; lacks the dioxolo and pyridopyrimidinone moieties.

Key Findings

Core Scaffold Diversity: The target compound’s 1,3-dioxoloquinazoline core is distinct from pyrrolo-thiazolo-pyrimidine (Compound 8 ) and imidazopyridine ( ). Quinazoline derivatives (e.g., Compound 7n ) share a common pharmacophore but lack the dioxolo and pyridopyrimidinone modifications, which may influence target selectivity.

Methoxy groups in the target compound enhance lipophilicity, contrasting with the electrophilic nitro groups in .

Computational Similarity Metrics :

  • 2D vs. 3D Similarity : Indomethacin (CID 3715) exemplifies how 2D Tanimoto scores (0.39) may underestimate similarity compared to 3D shape/feature metrics (ST=0.92, CT=0.52) . For the target compound, graph-based methods (e.g., GIN ) or SIMCOMP ) may better capture its structural uniqueness.
  • Neighbor Preference Index (NPI) : Compounds with extreme NPI values (e.g., −1.00 to +1.00) suggest divergent 2D/3D similarity profiles, highlighting the need for multi-method analysis .

Implications for Research and Development

  • Synthetic Complexity: The target compound’s intricate structure (e.g., sulfanyl bridge, pyridopyrimidinone) poses synthetic challenges compared to simpler quinazolines .
  • Drug-Likeness : High molecular weight (614.714 g/mol) and lipophilicity may limit bioavailability, necessitating formulation optimization.
  • Biological Potential: Structural analogs (e.g., Compound 7n ) show promise in kinase inhibition, suggesting the target compound warrants evaluation in similar assays.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a quinazoline core fused with a dioxole moiety and a sulfanylidene group , along with a dimethoxyphenyl ethyl substituent . These structural elements contribute to its unique reactivity and potential biological effects.

Compound Name Molecular Formula Molecular Weight
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo...C26H30N4O5S662.8 g/mol

Preliminary studies suggest that this compound may interact with several biological targets:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial for blocking DNA synthesis in rapidly dividing cells, such as cancer cells. Compounds with similar structures have shown high affinity for DHFR, suggesting that this compound may exhibit similar activity .
  • Tyrosine Kinases : The presence of pyrido[1,2-a]pyrimidine moieties indicates potential interactions with tyrosine kinases involved in cell signaling pathways related to cancer progression .
  • Antioxidant Activity : The methoxy groups in the structure may contribute to antioxidant properties, which can protect cells from oxidative stress .

Biological Activities

Research indicates that N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo... may exhibit various biological activities:

  • Anticancer Effects : The compound's ability to inhibit DHFR and tyrosine kinases suggests potential use in cancer therapy. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines .
  • Neuroprotective Properties : Related compounds have shown neuroprotective effects, indicating that this compound may also offer benefits in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo...:

  • In Vitro Studies : A study evaluated the cytotoxicity of related quinazoline derivatives on breast cancer cell lines, revealing IC50 values that suggest significant anticancer potential .
  • Mechanistic Studies : Research on similar compounds indicated that they could induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Comparative Studies : A comparative analysis highlighted the unique structural features of this compound that may enhance its biological activity compared to other quinazoline derivatives lacking the dioxole and sulfanylidene groups .

Q & A

Q. What are the recommended synthetic routes for this compound, and what are their key challenges?

Methodological Answer: The synthesis of this complex heterocyclic compound involves multi-step protocols, often requiring sequential functionalization of quinazoline and pyrido-pyrimidine cores. Key steps include:

  • Sulfanyl linkage formation : Coupling the pyrido[1,2-a]pyrimidin-2-ylmethyl thiol group to the quinazoline scaffold via nucleophilic substitution or oxidative coupling .
  • Protection/deprotection strategies : Methoxy and dioxolo groups necessitate protection (e.g., using tert-butyldimethylsilyl ethers) to avoid side reactions during coupling .
  • Challenges : Low overall yields (2–5% in similar syntheses) due to steric hindrance, competing side reactions, and purification difficulties for intermediates .

Q. Table 1: Example Synthetic Pathway

StepReaction TypeKey Reagents/ConditionsYield (%)
1Thiol-quinazoline couplingDMF, K₂CO₃, 80°C35–40
2Pyrido-pyrimidine oxidationMnO₂, CHCl₃, reflux60–65
3Final amide formationEDC/HOBt, DCM, RT20–25

Q. How can researchers characterize the molecular structure of this compound, and which spectroscopic methods are most effective?

Methodological Answer: A combination of advanced spectroscopic techniques is critical:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), dioxolo (δ 5.9–6.1 ppm), and aromatic protons (δ 6.5–8.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
    • NOESY : Confirm stereochemistry of the hexanamide chain and dioxolo ring conformation .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
  • FTIR : Identify carbonyl stretches (C=O at 1650–1750 cm⁻¹) and sulfanyl (C-S at 600–700 cm⁻¹) .

Q. Table 2: Key Spectral Benchmarks

Functional Group¹H NMR (ppm)¹³C NMR (ppm)FTIR (cm⁻¹)
3,4-Dimethoxyphenyl3.85 (s), 6.8–7.156.2 (OCH₃), 148–1521250 (C-O)
Quinazolin-8-one-162.5 (C=O)1680 (C=O)
Pyrido[1,2-a]pyrimidin-4-one8.3 (d)170.1 (C=O)1715 (C=O)

Advanced Research Questions

Q. What strategies can optimize low-yield synthesis steps in multi-step routes?

Methodological Answer:

  • Computational Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation .
  • Flow Chemistry : Continuous-flow systems improve mixing and heat transfer for thiol-quinazoline coupling, reducing side product formation .
  • Catalytic Optimization : Screen Pd/Cu catalysts for Suzuki-Miyaura coupling of pyrido-pyrimidine intermediates, which may enhance regioselectivity .

Q. How should contradictory data regarding the compound’s biological activity be analyzed?

Methodological Answer:

  • Assay Replicates : Perform triplicate experiments with independent compound batches to rule out purity issues (e.g., residual DMF altering IC₅₀ values) .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values. Discrepancies may arise from differences in cell lines (e.g., HEK293 vs. HeLa) .
  • Meta-Analysis : Compare datasets using tools like ChemRxiv or PubChem BioAssay to identify trends in reported IC₅₀ ranges (e.g., 0.5–10 μM for kinase inhibition).

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or VEGFR2). Focus on the pyrido-pyrimidine core’s π-π stacking with Phe residues in ATP-binding pockets .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the sulfanyl linkage in aqueous environments .
  • ADMET Prediction : Tools like SwissADME predict logP (~3.5) and BBB permeability, guiding in vivo study design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.